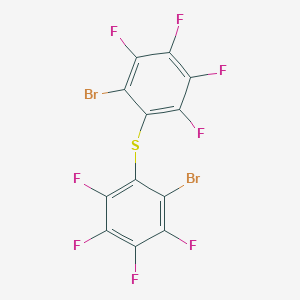
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is an organosulfur compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, with a sulfide linkage connecting two such rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromotetrafluorophenyl)sulfide typically involves the reaction of 2-bromotetrafluorobenzene with sulfur sources under specific conditions. One common method includes the use of a thiol-free one-pot approach, where benzyl bromides react with potassium thioacetate (PTA) and Oxone® to yield the desired sulfide . This method is advantageous due to its compatibility with various functional groups and the absence of unpleasant thiol odors.
Industrial Production Methods
Industrial production of bis(2-bromotetrafluorophenyl)sulfide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfide linkage can be oxidized to sulfoxides or sulfones, and reduced back to sulfides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydrosulfide or potassium thiolates are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or Oxone® are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include various substituted phenyl sulfides.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the reduced sulfide.
Applications De Recherche Scientifique
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide has several applications in scientific research:
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of bis(2-bromotetrafluorophenyl)sulfide involves its interaction with molecular targets through its bromine and fluorine atoms, which can form halogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The sulfide linkage also plays a crucial role in its chemical behavior, enabling it to participate in redox reactions and act as a ligand in coordination complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-bromoethyl)sulfide: Similar in structure but with ethyl groups instead of tetrafluorophenyl groups.
Bis(stearoyl)sulfide: Used as a sulfur precursor in quantum dot synthesis.
Bis(2,2,2-trifluoroethyl)phosphonate: Used in the synthesis of phosphonates.
Uniqueness
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it particularly valuable in applications requiring specific molecular interactions and high chemical stability.
Propriétés
Numéro CAS |
17728-68-6 |
|---|---|
Formule moléculaire |
C12Br2F8S |
Poids moléculaire |
487.99 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)sulfanyl-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12Br2F8S/c13-1-3(15)5(17)7(19)9(21)11(1)23-12-2(14)4(16)6(18)8(20)10(12)22 |
Clé InChI |
IANYUMGYGQRWKT-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Synonymes |
Bis(2-bromo-3,4,5,6-tetrafluorophenyl) sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















